1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
Description
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a 1,3-disubstituted urea derivative featuring an adamantane moiety and a pyridinyl-thiophene hybrid substituent. This compound is synthesized via carbodiimide-mediated coupling reactions, as evidenced by analogous urea derivatives in the literature .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-26-19/h1-5,9,15-17H,6-8,10-13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTLNCGATTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC(=NC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Thiophene and Pyridine Derivatives: The thiophene and pyridine moieties are synthesized separately, often through halogenation and subsequent coupling reactions.
Coupling Reaction: The adamantane derivative is coupled with the thiophene-pyridine intermediate under specific conditions, such as the presence of a base and a coupling agent like palladium catalyst.
Urea Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.
Substitution: The adamantane and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
- Antiviral Properties : Compounds featuring adamantane structures have been historically significant in antiviral therapies, particularly against influenza viruses. The adamantane moiety is associated with drugs like amantadine and rimantadine, which inhibit viral replication mechanisms . Research indicates that derivatives like 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea may exhibit similar antiviral activities.
- Antitumor Activity : The incorporation of thiophene and pyridine rings has been linked to enhanced antitumor properties. Studies have shown that thiourea derivatives can possess significant antitumor activity, suggesting that the urea compound may also be effective against certain cancer cell lines .
- Antimicrobial Effects : The compound's structural elements may confer antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections. Research has demonstrated that related adamantane derivatives exhibit notable antimicrobial effects against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the adamantane core enhances lipophilicity, which can improve membrane permeability and bioavailability. The thiophene and pyridine groups may also play roles in receptor binding and interaction with biological targets, influencing the compound's efficacy .
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance lipophilicity, aiding in membrane permeability, while the thiophene and pyridine rings can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Adamantane Modifications :
- The oxaadamantane variant () replaces a CH₂ group with oxygen, increasing polarity and metabolic stability but reducing hydrophobic interactions compared to the target compound’s unmodified adamantane .
- Bicycloheptane-substituted ureas () exhibit lower solubility due to steric hindrance, whereas the pyridinyl-thiophene group in the target compound enhances water solubility via heteroaromatic interactions .
Urea vs. Thiourea :
- Thiourea derivatives () display stronger hydrogen-bonding capacity and rigidity but are prone to oxidation, unlike the more hydrolytically stable urea core in the target compound .
Pharmacological Potential: Compounds with sulfonamide-piperidine moieties () target enzymes like soluble epoxide hydrolase (sEH), suggesting the target compound’s pyridinyl-thiophene group may similarly modulate enzyme inhibition . The cyclopropylethynyl-phenyl analogue () shows enhanced binding to aromatic receptors, implying the target’s thiophene-pyridine hybrid could offer synergistic π-system interactions .
Synthetic Yields and Feasibility :
- Ureas with simple adamantane substituents (e.g., ) report yields of 36–82%, while complex hybrids (e.g., ) require multistep synthesis, suggesting the target compound’s synthesis may face challenges in scalability .
Physicochemical and Spectroscopic Data
Biological Activity
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a novel organic compound that integrates an adamantane structure with thiophene and pyridine moieties, linked through a urea functional group. This unique arrangement suggests potential for significant biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 367.5 g/mol. The adamantane fragment contributes to the compound's stability and lipophilicity, while the thiophene and pyridine rings enhance its interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions. A common method includes the reaction of phenylacetic acid ethyl ester with adamantane derivatives under controlled conditions .
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antiviral Properties : Adamantane derivatives are known for their antiviral effects against influenza and HIV .
- Antimicrobial Effects : Thiourea derivatives have shown significant antimicrobial activity, suggesting that the incorporation of thiophene may enhance this effect .
- Antitumor Activity : Compounds with similar structures have been noted for their potential in cancer treatment due to their ability to interact with specific enzymes and receptors involved in tumor growth .
Case Studies
- Anti-Tuberculosis Activity : A study demonstrated that adamantane-based ureas can inhibit Mycobacterium tuberculosis growth, highlighting their potential as anti-tuberculosis agents.
- Herbicidal Properties : Research on structurally related compounds indicated that modifications in the urea group can lead to enhanced herbicidal efficacy, making them candidates for agricultural applications.
Interaction Studies
Molecular docking simulations and in vitro assays are employed to assess the binding affinity of this compound to various biological targets. These studies elucidate its mechanism of action and therapeutic potential.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Adamantan-2-yl)-3-pyridin-2-ylurea | Structure | Lacks thiophene substitution; noted for anti-tuberculosis activity. |
| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea | Structure | Chlorine substitution enhances herbicidal properties. |
| 1-(Adamantan-1-yl)-3-{[2-(furan-2-yl)pyridin]}urea | Structure | Furan ring may provide different electronic properties compared to thiophene. |
This table illustrates how variations in substituents influence biological activities and pharmacological profiles, emphasizing the unique potential of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea?
The synthesis typically involves coupling an adamantane-containing amine with a functionalized pyridine-thiophene intermediate. A common method employs carbodiimide-mediated coupling (e.g., 1,1'-carbonyldiimidazole, CDI) under inert conditions. For example:
- React 1-(adamantan-1-yl)methylamine hydrochloride with CDI in anhydrous THF or DCM at 0–25°C for 4–6 hours.
- Add the pyridine-thiophene methylamine derivative (pre-synthesized via Suzuki-Miyaura coupling or nucleophilic substitution) and stir at 60–80°C for 12–24 hours .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using H NMR and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- H/C NMR : Assign peaks based on substituent effects. For instance, adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while thiophene and pyridine protons resonate at δ 6.5–8.5 ppm. Urea NH protons may show broad signals (δ 8.0–10.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step of adamantane-containing ureas?
Low yields (e.g., 36% in analogous syntheses ) often arise from steric hindrance of the adamantane group or competing side reactions. Mitigation strategies:
- Temperature optimization : Prolonged heating (24–48 hours) at 60°C improves reactivity .
- Alternative coupling agents : Replace CDI with HATU or DCC for enhanced activation of the carbonyl intermediate .
- Protecting group strategies : Temporarily protect reactive sites on the pyridine-thiophene moiety to prevent undesired interactions .
Q. How should crystallographic data be analyzed for structural validation of this compound?
- X-ray crystallography : Use SHELX software for structure solution and refinement. For adamantane derivatives, ensure high-resolution data (<1.0 Å) to resolve rigid bicyclic geometry. Apply twin refinement if crystal twinning is observed .
- Validation metrics : Confirm R-factor < 0.05, wR < 0.15, and RMSD for bond lengths < 0.02 Å. Compare with analogous structures in the Cambridge Structural Database .
Q. How to resolve contradictions in 1^11H NMR data for urea derivatives with thiophene-pyridine substituents?
Contradictions may arise from dynamic rotational barriers in the urea linkage or solvent-dependent conformational changes. Solutions:
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe coalescence of split NH signals, indicating rotational energy barriers .
- 2D NMR (COSY, NOESY) : Identify through-space interactions between adamantane and aromatic protons to confirm spatial arrangement .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to validate assignments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
